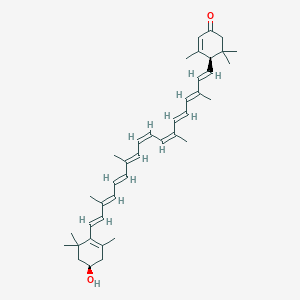
ROSIN, REACTION PRODUCTS WITH ACRYLIC ACID, HYDROGENATED
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“ROSIN, REACTION PRODUCTS WITH ACRYLIC ACID, HYDROGENATED” is a chemical compound formed by the reaction of rosin, a natural resin derived from pine trees, with acrylic acid and hydrogenation . It is commonly used as a tackifier in adhesives, inks, and coatings due to its ability to improve the adhesion and cohesion of these materials .
Synthesis Analysis
The synthesis of “ROSIN, REACTION PRODUCTS WITH ACRYLIC ACID, HYDROGENATED” involves the reaction of rosin with acrylic acid. This process is followed by hydrogenation . A Pd/C catalyst with well-dispersed ultrafine nano-palladium is used for the catalytic hydrogenation of the acrylic rosin .
Molecular Structure Analysis
The molecular structure of “ROSIN, REACTION PRODUCTS WITH ACRYLIC ACID, HYDROGENATED” is complex due to the nature of the reaction products. The reaction involves rosin, which is composed of 10% neutral components and 90% resin acids that are isomers of abietic-type and pimaric-type resin acids .
Chemical Reactions Analysis
The chemical reaction involved in the formation of “ROSIN, REACTION PRODUCTS WITH ACRYLIC ACID, HYDROGENATED” is a hydrogenation process. This process is catalyzed by a Pd/C catalyst with well-dispersed ultrafine nano-palladium . The catalyst exhibits outstanding activity in the hydrogenation of acrylic rosin at 180 °C and 5 MPa .
Safety And Hazards
Zukünftige Richtungen
Rosin-based chemicals have been attracting growing interest in recent years due to their natural origin, low price, abundance, and chemical modification potential . The development of rosin-based chemicals is a promising direction, with potential applications in various fields such as paint, papermaking, ink, adhesive, medicine, and cosmetics .
Eigenschaften
CAS-Nummer |
144413-22-9 |
|---|---|
Produktname |
ROSIN, REACTION PRODUCTS WITH ACRYLIC ACID, HYDROGENATED |
Molekularformel |
C9H17NO3 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]propanamide](/img/structure/B1175155.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]benzamide](/img/structure/B1175157.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-6-yl]benzamide](/img/structure/B1175158.png)
